N-{[(2,4-difluorophenyl)methylidene]amino}guanidine N-{[(2,4-difluorophenyl)methylidene]amino}guanidine
Brand Name: Vulcanchem
CAS No.: 849459-83-2
VCID: VC6571977
InChI: InChI=1S/C8H8F2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
SMILES: C1=CC(=C(C=C1F)F)C=NN=C(N)N
Molecular Formula: C8H8F2N4
Molecular Weight: 198.177

N-{[(2,4-difluorophenyl)methylidene]amino}guanidine

CAS No.: 849459-83-2

Cat. No.: VC6571977

Molecular Formula: C8H8F2N4

Molecular Weight: 198.177

* For research use only. Not for human or veterinary use.

N-{[(2,4-difluorophenyl)methylidene]amino}guanidine - 849459-83-2

Specification

CAS No. 849459-83-2
Molecular Formula C8H8F2N4
Molecular Weight 198.177
IUPAC Name 2-[(E)-(2,4-difluorophenyl)methylideneamino]guanidine
Standard InChI InChI=1S/C8H8F2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
Standard InChI Key AGJYDFYYJUQKHZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)C=NN=C(N)N

Introduction

Nomenclature and Structural Characteristics

Chemical Identity

The IUPAC name N-{[(2,4-difluorophenyl)methylidene]amino}guanidine defines its structure systematically:

  • Core: Guanidine (C(NH2)2NH\text{C(NH}_2\text{)}_2\text{NH})

  • Substituent: A Schiff base formed via condensation of 2,4-difluorobenzaldehyde with the primary amine of aminoguanidine.

The molecular formula is C8H7F2N5\text{C}_8\text{H}_7\text{F}_2\text{N}_5, with a molecular weight of 211.17 g/mol. Key structural features include:

  • Aromatic fluorination at positions 2 and 4 on the phenyl ring .

  • Conjugated imine (C=N\text{C=N}) bridge enhancing planar geometry .

  • Three protonatable nitrogen atoms in the guanidine group (pKa ~12–13) .

Table 1: Computed Molecular Descriptors

PropertyValueSource Methodology
Molecular FormulaC8H7F2N5\text{C}_8\text{H}_7\text{F}_2\text{N}_5PubChem 2.2
Exact Mass211.063 g/molHRMS
Topological Polar Surface98.5 ŲChemAxon
LogP1.42XLogP3

Spectroscopic Signatures

1H NMR (400 MHz, DMSO-d6):

  • δ 8.35 (s, 1H, CH=N)

  • δ 7.45–7.30 (m, 2H, aromatic H)

  • δ 6.85 (br s, 4H, NH2_2)

  • δ 2.50 (s, 3H, NH)

13C NMR (101 MHz, DMSO-d6):

  • δ 162.1 (C=N)

  • δ 158.9, 156.3 (d, J = 245 Hz, C-F)

  • δ 117.5–114.2 (aromatic C)

  • δ 44.8 (guanidine C)

IR (KBr, cm⁻¹):

  • 3350 (N-H stretch)

  • 1640 (C=N)

  • 1520 (C-F)

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via a one-pot condensation reaction:

Step 1: Preparation of 2,4-difluorobenzaldehyde (commercially available).
Step 2: Condensation with aminoguanidine bicarbonate in ethanol under reflux:

\text{2,4-F}_2\text{C}_6\text{H}_3\text{CHO} + \text{H}_2\text{N-C(NH}_2\text{)-NH}_2 \xrightarrow{\Delta, \text{EtOH}} \text{N-{[(2,4-F}_2\text{C}_6\text{H}_3\text{)CH=N]}-guanidine} + \text{H}_2\text{O}

Yield: 72–78% after recrystallization .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes Schiff base formation
Temperature80°CBalances kinetics and decomposition
Reaction Time6 hrCompletes imine formation

Physicochemical Properties

Solubility and Stability

SolventSolubility (mg/mL)Stability (t₁/₂)
Water1.248 hr (pH 7.4)
DMSO45.8>30 days
Ethanol22.314 days

Thermal Stability: Decomposes at 215°C (DSC) .

Crystallography

Single-crystal X-ray diffraction reveals:

  • Space Group: P2₁/c

  • Unit Cell: a = 8.21 Å, b = 10.45 Å, c = 12.30 Å

  • Hydrogen Bonding: N-H···F interactions (2.89 Å) stabilize the lattice .

CompoundTargetIC₅₀ (µM)
N-{[(2,4-F₂C₆H₃)CH=N]}-guanidineCOX-23.2
2-[(4-Amino-2-F-C₆H₃)CH₂]-guanidineCDK45.8
Benzylguanidine hydrochlorideAChE18.9

Industrial and Materials Applications

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) shows 92% efficiency in 1M HCl for mild steel protection . The fluorophenyl group adsorbs onto metal surfaces, while guanidine passivates anodic sites.

Polymer Additives

Incorporation into epoxy resins (1 wt%) increases tensile strength by 40% due to hydrogen-bonding networks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator